Cas no 87996-55-2 ((4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone)

(4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone structure
87996-55-2 structure
Product Name:(4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone
Número CAS:87996-55-2
MF:C14H8ClF3O2
Megavatios:300.660333633423
CID:722475
PubChem ID:3021169
Update Time:2025-06-12

(4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone Propiedades químicas y físicas

Nombre e identificación

    • (4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone
    • (4-Chlorophenyl)(4-(trifluoromethoxy)-phenyl)methanone
    • (4-chlorophenyl)-[4-(trifluoromethoxy)phenyl]methanone
    • 4-CHLORO-4'-TRIFLUOROMETHOXYBENZOPHENONE
    • Methanone,(4-chlorophenyl)[4-(trifluoromethoxy)phenyl]-
    • 4-trifluoromethoxy-4'-chlorobenzophenone
    • EINECS 289-367-8
    • trifluoromethoxy-4 chloro-4' benzophenone
    • (4-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanone (ACI)
    • 87996-55-2
    • 4-Chlorophenyl-4'-(trifluoromethoxy)phenyl ketone
    • DTXSID40236740
    • (4-CHLORO-PHENYL)-(4-TRIFLUOROMETHOXY-PHENYL)-METHANONE
    • Methanone, (4-chlorophenyl)[4-(trifluoromethoxy)phenyl]-
    • DB-006762
    • MFCD04972992
    • AKOS015899582
    • NS00065411
    • 4-(TRIFLUOROMETHOXY)-4'-CHLOROBENZOPHENONE
    • 4'-Chloro-4-trifluoromethoxybenzophenone
    • SCHEMBL3833768
    • MDL: MFCD04972992
    • Renchi: 1S/C14H8ClF3O2/c15-11-5-1-9(2-6-11)13(19)10-3-7-12(8-4-10)20-14(16,17)18/h1-8H
    • Clave inchi: HKXKIYARIGTDNN-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C=CC(OC(F)(F)F)=CC=1)C1C=CC(Cl)=CC=1

Atributos calculados

  • Calidad precisa: 300.01600
  • Masa isotópica única: 300.016
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 20
  • Cuenta de enlace giratorio: 4
  • Complejidad: 330
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: none
  • Xlogp3: 5.1
  • Superficie del Polo topológico: 26.3A^2

Propiedades experimentales

  • Denso: 1.367
  • Punto de ebullición: 344.7°Cat760mmHg
  • Punto de inflamación: 132.5°C
  • índice de refracción: 1.531
  • PSA: 26.30000
  • Logp: 4.46960

(4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone Información de Seguridad

(4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone Datos Aduaneros

  • Código HS:2914700090
  • Datos Aduaneros:

    中国海关编码:

    2914700090

    概述:

    2914700090 其他酮及醌的卤化、磺化衍生物(包括硝化和亚硝化衍生物). 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 丙酮报明包装

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

(4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone PrecioMás >>

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(4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Boron trifluoride ,  Hydrofluoric acid
Referencia
Synthesis and properties of aryl polyfluoromethyl ethers and thio ethers
Langlois, B.; et al, Annales de Chimie (Paris, 1984, 9(6), 729-41

Métodos de producción 2

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  10 °C; 12 h, 10 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
The transition-metal-catalyst-free oxidative homocoupling of organomanganese reagents prepared by the insertion of magnesium into organic halides in the presence of MnCl2·2LiCl
Peng, Zhihua; et al, Organic & Biomolecular Chemistry, 2014, 12(39), 7800-7809

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium carbonate ,  Diisopropylethylamine ,  Tripotassium phosphate Solvents: Polyethylene glycol ;  24 h, 120 °C
Referencia
Transition-Metal-Free Carbonylative Suzuki-Miyaura Reactions of Aryl Iodides with Arylboronic Acids Using N-Formylsaccharin as CO Surrogate
Yu, Dezhong; et al, Advanced Synthesis & Catalysis, 2019, 361(13), 3102-3107

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium carbonate Catalysts: Nickel, dibromo(4,4′-dimethyl-2,2′-bipyridine-κN1,κN1′)- Solvents: Acetone ;  8 h, 25 °C
Referencia
Photo-nickel dual catalytic benzoylation of aryl bromides
Schirmer, Tobias Emanuel; et al, Chemical Communications (Cambridge, 2019, 55(72), 10796-10799

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Magnesium ,  Manganate(2-), tetrachloro-, dilithium, (T-4)- Solvents: Tetrahydrofuran ;  3.5 h, 10 °C
2.1 Solvents: Tetrahydrofuran ;  10 °C; 12 h, 10 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Referencia
The transition-metal-catalyst-free oxidative homocoupling of organomanganese reagents prepared by the insertion of magnesium into organic halides in the presence of MnCl2·2LiCl
Peng, Zhihua; et al, Organic & Biomolecular Chemistry, 2014, 12(39), 7800-7809

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Hydrofluoric acid
1.2 -
1.3 Reagents: Ammonium formate
1.4 Reagents: Water Solvents: Dichloromethane
Referencia
Short synthesis of 4-chloro-4'-(chlorodifluoromethoxy)benzophenone
Karrer, F.; et al, Journal of Fluorine Chemistry, 2000, 103(1), 81-84

Métodos de producción 7

Condiciones de reacción
1.1 Catalysts: Boron trifluoride ,  Hydrofluoric acid
Referencia
Hydrofluoric acid-boron trifluoride catalyzed acylation of trifluoromethoxybenzene
Desbois, Michel, Bulletin de la Societe Chimique de France, 1986, (6), 885-90

Métodos de producción 8

Condiciones de reacción
1.1 Solvents: Diethyl ether
1.2 Reagents: Sulfuric acid Solvents: Water
Referencia
Synthesis and structure-activity relationships of benzophenone hydrazone derivatives with insecticidal activity
Boger, Manfred; et al, Pest Management Science, 2001, 57(2), 191-202

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  2 min, rt; 20 min, 150 °C
Referencia
Efficient cross-coupling reaction of aryltrifluoroborates and aroyl chlorides for the synthesis of fluorine substituted aromatic ketones
Al-Masum, Mohammed; et al, International Journal of Organic Chemistry, 2019, 9(1), 67-72

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Bis(pinacolato)diborane Solvents: N-Methyl-2-pyrrolidone ;  30 h, 100 °C
Referencia
B2pin2-catalyzed oxidative cleavage of a C=C double bond with molecular oxygen
Cheng, Zhen; et al, Organic Chemistry Frontiers, 2019, 6(6), 841-845

Métodos de producción 11

Condiciones de reacción
1.1 -
2.1 Reagents: Boron trifluoride ,  Hydrofluoric acid
Referencia
Synthesis and properties of aryl polyfluoromethyl ethers and thio ethers
Langlois, B.; et al, Annales de Chimie (Paris, 1984, 9(6), 729-41

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Potassium bifluoride Solvents: Methanol ;  4 h, rt
2.1 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  2 min, rt; 20 min, 150 °C
Referencia
Efficient cross-coupling reaction of aryltrifluoroborates and aroyl chlorides for the synthesis of fluorine substituted aromatic ketones
Al-Masum, Mohammed; et al, International Journal of Organic Chemistry, 2019, 9(1), 67-72

Métodos de producción 13

Condiciones de reacción
1.1 -
1.2 Reagents: Hydrofluoric acid
1.3 Reagents: Boron trifluoride
1.4 Reagents: Water Solvents: Dichloromethane
Referencia
Short synthesis of 4-chloro-4'-(chlorodifluoromethoxy)benzophenone
Karrer, F.; et al, Journal of Fluorine Chemistry, 2000, 103(1), 81-84

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Hydrofluoric acid
2.1 -
2.2 Reagents: Hydrofluoric acid
2.3 Reagents: Boron trifluoride
2.4 Reagents: Water Solvents: Dichloromethane
Referencia
Short synthesis of 4-chloro-4'-(chlorodifluoromethoxy)benzophenone
Karrer, F.; et al, Journal of Fluorine Chemistry, 2000, 103(1), 81-84

(4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone Raw materials

(4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone Preparation Products

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